3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Description
3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocycle Formation
Compounds with structural features similar to 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been utilized in the synthesis of heterocyclic compounds. For example, piperidinium derivatives have been engaged in aminomethylation reactions to form tetraazatricyclo structures, demonstrating the compound's utility in constructing complex heterocyclic frameworks with potential biological activity (Dotsenko et al., 2012).
Pharmacological Interest
Derivatives of piperidine and triazole have been explored for their pharmacological potentials, such as inhibitors of soluble epoxide hydrolase, showcasing the significance of these moieties in developing compounds with robust biological effects (Thalji et al., 2013). This indicates the possible application of our compound in therapeutic agent synthesis.
Material Science Applications
In material science, compounds featuring piperidine and heterocyclic units have been utilized in the synthesis of ordered polymers, highlighting their role in developing new materials with specific properties (Yu et al., 1999). This demonstrates the compound's potential application in creating novel materials with tailored features.
Properties
IUPAC Name |
3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-23-20(27)25(16-8-3-2-4-9-16)18(22-23)15-7-5-11-24(14-15)19(26)21-13-17-10-6-12-28-17/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILUTIVYORBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.